

# Introduction: The Central Role of p62/SQSTM1 in Cellular Homeostasis

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Compound of Interest		
Compound Name:	PBA-1105	
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p62, also known as Sequestosome-1 (SQSTM1), is a multifaceted scaffold protein integral to cellular quality control. It functions as a critical adaptor in selective autophagy, a process that targets specific cellular components like aggregated proteins and damaged organelles for degradation. The functionality of p62 is intrinsically linked to its ability to self-oligomerize into higher-order structures.[1][2] These oligomers act as signaling hubs and cargo receptors, sequestering ubiquitinated substrates and linking them to the nascent autophagosome membrane for eventual clearance by the lysosome.[3][4] The primary driver of this essential self-assembly is the N-terminal Phox and Bem1p (PB1) domain.[5][6]

## The AUTOTAC Platform: Introducing PBA-1105

**PBA-1105** is a pioneering small molecule developed on the AUTOTAC (AUTOphagy-Targeting Chimera) platform.[7][8] AUTOTACs are bifunctional molecules designed to hijack the autophagy pathway for the targeted degradation of specific cellular cargo.[9][10] **PBA-1105** is engineered to induce and enhance the natural self-oligomerization process of p62, thereby boosting the cell's capacity to clear harmful protein aggregates.[7][11] This approach has shown significant promise in preclinical models of proteinopathies, such as those characterized by the accumulation of misfolded tau protein.[9][12]

# Core Mechanism: How PBA-1105 Drives p62 Oligomerization



The mechanism of **PBA-1105** is centered on its direct interaction with p62, which induces a conformational change that primes the protein for self-assembly.

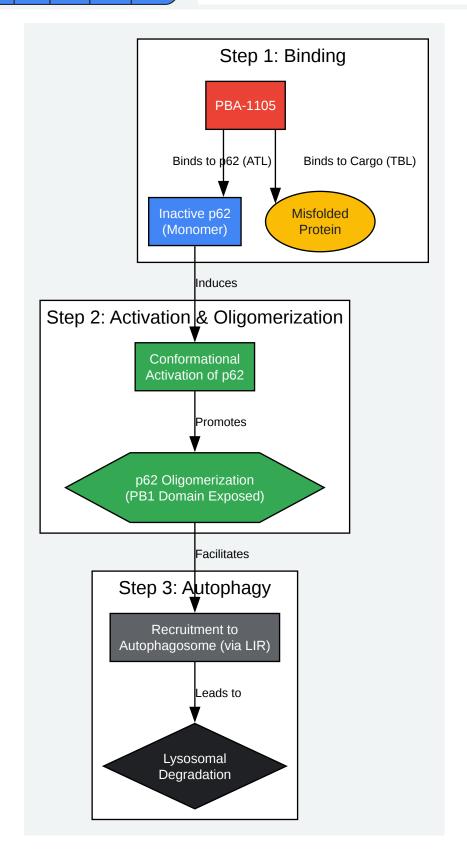
### The Natural Oligomerization of p62 via the PB1 Domain

The p62 protein consists of several key domains, including the N-terminal PB1 domain, a central LC3-interacting region (LIR), and a C-terminal ubiquitin-associated (UBA) domain.[1][5] The PB1 domain facilitates p62's self-oligomerization through a "front-to-back" electrostatic interaction. This involves a positively charged surface (basic face) on one PB1 monomer interacting with a negatively charged surface (acidic face, featuring residues like D69) on an adjacent monomer.[1][3] This interaction allows p62 monomers to polymerize into long, flexible helical filaments, which are the functional state for cargo sequestration.[1][13]

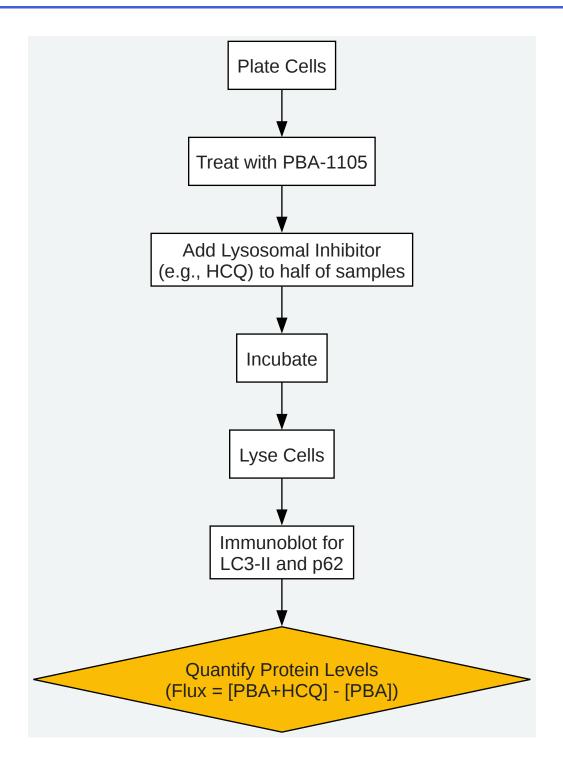


PB1 ZZ TB LIR KIR UBA

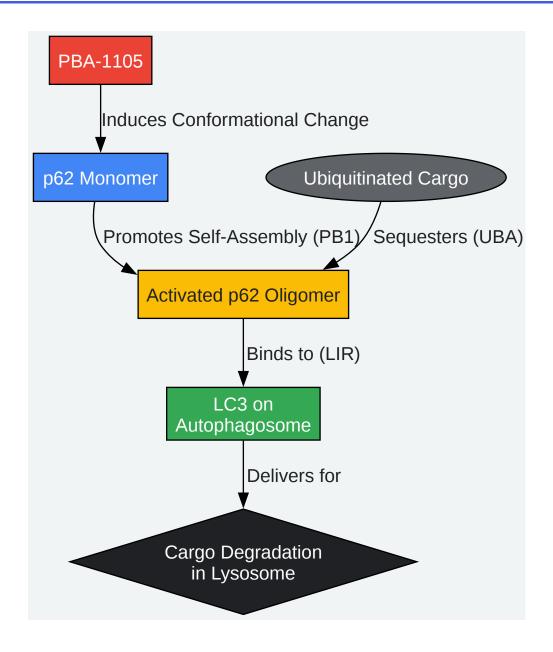
Domain architecture of the p62/SQSTM1 protein.











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